Bromhexine

Chronic Obstructive Pulmonary Disease Mucolytic Therapy Pulmonary Function Testing

Bromhexine (3572-43-8) is the definitive mucolytic prodrug for isolating first-pass hepatic metabolism. It requires biotransformation to active ambroxol, acting via lysosomal enzyme liberation rather than direct chemical mucolysis. Unlike NAC or carbocisteine, bromhexine lacks direct mucin-cleaving activity, establishing it as the reference standard for pharmacokinetic delay, hepatic function-dependent delivery, and cost-effectiveness benchmarking. Essential for prodrug formulation development and HEOR tiering.

Molecular Formula C14H20Br2N2
Molecular Weight 376.13 g/mol
CAS No. 3572-43-8
Cat. No. B1221334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromhexine
CAS3572-43-8
SynonymsAparsonin
BC, Bromhexin
Bisolvon
Bromhexin
Bromhexin BC
Bromhexin Berlin Chemie
Bromhexin Berlin-Chemie
Bromhexin BerlinChemie
Bromhexin ratiopharm
bromhexin von ct
Bromhexin-ratiopharm
Bromhexine
Bromhexine Hydrochloride
Bromhexine Monohydrochloride
Bromhexine, Famel
Bromhexinratiopharm
Brotussol
ct, bromhexin von
Darolan
Dur Elix
Dur-Elix
DurElix
Famel Bromhexine
Flegamin
Flubron
Hustentabs ratiopharm
Hustentabs-ratiopharm
Hustentabsratiopharm
Hydrochloride, Bromhexine
Monohydrochloride, Bromhexine
Mucohexine
NA 274
NA-274
NA274
Quentan
Tesacof
von ct, bromhexin
Molecular FormulaC14H20Br2N2
Molecular Weight376.13 g/mol
Structural Identifiers
SMILESCN(CC1=C(C(=CC(=C1)Br)Br)N)C2CCCCC2
InChIInChI=1S/C14H20Br2N2/c1-18(12-5-3-2-4-6-12)9-10-7-11(15)8-13(16)14(10)17/h7-8,12H,2-6,9,17H2,1H3
InChIKeyOJGDCBLYJGHCIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility<1 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





Bromhexine Hydrochloride (CAS 3572-43-8): Baseline Characterization for Mucolytic and Secretolytic Procurement


Bromhexine hydrochloride (CAS 3572-43-8) is a synthetic benzylamine derivative and a well-established secretolytic agent within the mucoactive pharmacotherapeutic class [1]. Derived from the alkaloid vasicine found in Adhatoda vasica, bromhexine functions primarily by depolymerizing acid mucopolysaccharide fibers in respiratory secretions and stimulating serous gland activity, thereby reducing sputum viscosity and enhancing mucociliary clearance [2]. Critically, bromhexine serves as the prodrug precursor to its active metabolite, ambroxol (trans-4-[(2-amino-3,5-dibromobenzyl)-amino]-cyclohexanol hydrochloride), undergoing extensive first-pass hepatic metabolism following oral administration [1][3]. This metabolic conversion pathway is a fundamental distinguishing characteristic that influences its pharmacokinetic profile and clinical application compared to other mucolytics such as N-acetylcysteine, carbocisteine, or even its own active metabolite ambroxol [3].

Why Bromhexine Cannot Be Interchanged with Ambroxol or Other Mucolytics: Pharmacokinetic and Mechanistic Distinctions


Generic substitution within the mucolytic class is scientifically unsound due to fundamental divergence in mechanisms of action, metabolic pathways, and resultant clinical pharmacodynamics [1]. Unlike direct-acting mucolytics such as N-acetylcysteine that cleave disulfide bonds in mucus glycoproteins or carbocisteine which acts as a mucus regulator, bromhexine is a prodrug that requires hepatic biotransformation to its active metabolite ambroxol to exert its full mucoregulatory and secretolytic effects [2]. This prodrug status introduces a pharmacokinetic delay and dependency on hepatic function that is absent in direct administration of ambroxol [3]. Furthermore, bromhexine exhibits a dual secretagogic and mucolytic mechanism involving lysosomal enzyme liberation within submucosal glands, a cellular pathway distinct from the purely chemical mucolysis of thiol-containing agents [4]. Consequently, assuming therapeutic equivalence between bromhexine and its alternatives without considering these quantitative pharmacokinetic and mechanistic differences can lead to suboptimal experimental outcomes or clinical inefficacy in target populations. The evidence below quantifies these critical differentiations.

Bromhexine (CAS 3572-43-8) Quantitative Evidence Guide: Comparative Differentiation Against Ambroxol, N-Acetylcysteine, and Carbocisteine


Pulmonary Function Improvement: Bromhexine vs. Ambroxol in Chronic Obstructive Bronchitis

A direct head-to-head double-blind clinical study directly compared the pulmonary function outcomes of bromhexine (36 mg/day) and its active metabolite ambroxol (45 mg/day) over a 4-week treatment period in patients with chronic obstructive bronchitis [1]. The study measured mean bronchial flow resistance and forced expiratory volume as primary endpoints. While ambroxol demonstrated a 25% reduction in average bronchial flow resistance and a 14% improvement in forced expiratory volume, bromhexine was not associated with any measurable change in lung function parameters [1]. This establishes a clear pharmacodynamic differentiation where the parent compound bromhexine, despite being the prodrug, does not produce the same magnitude of pulmonary function benefit as its pre-formed active metabolite when administered at the doses studied. This finding is critical for researchers evaluating mucolytic agents where improvement in objective lung function metrics is a desired endpoint [1].

Chronic Obstructive Pulmonary Disease Mucolytic Therapy Pulmonary Function Testing Bronchial Flow Resistance

Sputum Rheology: Bromhexine vs. N-Acetylcysteine in Chronic Productive Cough

A 2025 pilot study evaluated the differential effects of inhaled bromhexine hydrochloride (BXH) versus inhaled N-acetylcysteine (NAC) on sputum rheology in patients with chronic productive cough [1]. The study utilized critical strain (γC), a key rheological indicator of sputum stringiness and ease of clearance, as a quantitative endpoint. NAC inhalation significantly reduced median critical strain from 2370% [IQR 1310–4390] to 643% [IQR 389–700] at 30 minutes post-inhalation [1]. While bromhexine was used as an active comparator, the study explicitly noted that NAC had a significantly greater effect on reducing sputum stringiness compared to bromhexine [1]. This direct comparative data indicates that for applications requiring rapid and profound reduction in sputum stringiness (e.g., bronchorrhea, refractory asthma), NAC demonstrates superior in vivo rheological efficacy, whereas bromhexine's effect on this specific rheological parameter is less pronounced [1].

Sputum Rheology Mucolytic Efficacy Chronic Productive Cough Critical Strain N-Acetylcysteine

In Vitro Mucolytic Activity: Bromhexine vs. Carbocisteine and Acetylcysteine in Porcine Gastric Mucin Model

An in vitro study using a 20% porcine gastric mucin solution systematically evaluated the direct mucolytic (viscoelasticity-lowering) effects of several expectorants, including bromhexine, carbocisteine, and acetylcysteine [1]. The viscoelasticity of the mucin fluid was determined by glass plate and rheometer methods. Acetylcysteine (10⁻³ to 10⁻¹ M) and ethylcysteine demonstrated a marked viscoelasticity-lowering effect [1]. In stark contrast, bromhexine (3×10⁻⁴ to 3×10⁻³ M) exhibited no mucolytic effect across a pH range of 6 to 8 [1]. Similarly, carbocisteine showed no effect at pH 7.0, though it did exhibit mucolytic activity at pH 6.0 [1]. This evidence robustly demonstrates that bromhexine lacks direct, chemical mucolytic activity on mucus glycoproteins in a cell-free system, differentiating its mechanism from thiol-based agents like acetylcysteine and pH-dependent agents like carbocisteine. Its therapeutic effect in vivo is therefore reliant on indirect cellular mechanisms (e.g., lysosomal enzyme activation) rather than direct depolymerization [1].

In Vitro Mucolysis Viscoelasticity Carbocisteine Acetylcysteine Mucin Model

Optimal Research and Industrial Applications for Bromhexine Based on Evidence-Based Differentiation


Investigating Prodrug Metabolism and Hepatic First-Pass Effects in Mucolytic Therapy

Bromhexine is the ideal candidate for studies examining the pharmacokinetic and pharmacodynamic implications of prodrug activation in the mucolytic class. As established, bromhexine requires hepatic conversion to ambroxol to exert its full effect, and direct head-to-head data shows it lacks the pulmonary function benefits of its metabolite [1][2]. This makes bromhexine a critical tool for research protocols designed to isolate the impact of first-pass metabolism on drug efficacy, compare prodrug versus active drug administration, or evaluate hepatic function-dependent drug delivery to the lung [3]. Industrial formulation scientists can leverage this characteristic to develop modified-release formulations aimed at modulating the conversion rate or bypassing first-pass metabolism.

Studies Requiring Secretolytic Action via Cellular Mechanisms Rather Than Direct Mucolysis

For research applications where the endpoint is the stimulation of submucosal gland secretion and lysosomal enzyme-mediated modification of intracellular mucus, rather than direct chemical cleavage of extracellular mucus, bromhexine is the compound of choice. In vitro evidence confirms that bromhexine lacks direct mucolytic activity on mucin, unlike acetylcysteine [1]. Its mechanism, involving vagal reflex-mediated secretagogic action and intracellular acid glycoprotein solubilization, is unique [2]. Therefore, bromhexine should be prioritized in experiments designed to study secretolytic pathways, mucociliary clearance enhancement through ciliary activation, or the role of lysosomal enzymes in mucus regulation, where direct mucolytics would confound the results [3].

Comparative Pharmacoeconomic or Formulary Analysis of Mucolytics for Respiratory Disease Management

Bromhexine is an essential comparator in health economics and outcomes research (HEOR) studies evaluating the cost-effectiveness of mucolytic agents. The quantitative evidence that it does not improve pulmonary function tests (PFTs) like its metabolite ambroxol, and is less effective than NAC for sputum rheology, provides a data-driven basis for tiered formulary decisions [1][2]. Industrial procurement teams and healthcare policy researchers can utilize these comparative metrics to justify the selection of a specific mucolytic based on objective clinical endpoints and cost, positioning bromhexine as a reference standard for a specific therapeutic niche (e.g., basic secretolytic therapy) against which newer or more expensive agents are benchmarked [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bromhexine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.